![molecular formula C12H16ClF2N B2496467 4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride CAS No. 1909325-82-1](/img/structure/B2496467.png)

4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound "4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride" is synthetically versatile, originating from reactions involving piperidine derivatives and difluorophenylmethyl precursors. A specific example includes the synthesis of related piperidine derivatives through reactions like Friedel-Crafts acylation, amidation, and hydration processes. The starting materials typically involve piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to reasonable overall yields (Zheng Rui, 2010).

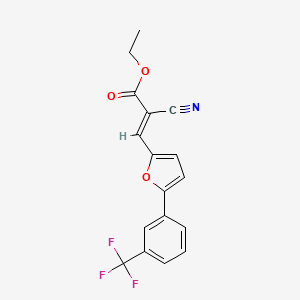

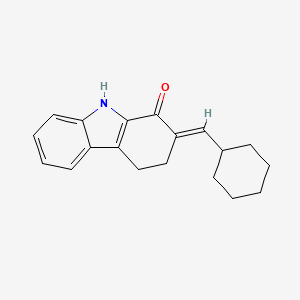

Molecular Structure Analysis

The molecular structure is characterized by X-ray crystallography, highlighting the piperidine ring's chair conformation and the spatial arrangement of the difluorophenyl groups. Extensive hydrogen bonding contributes to the crystal packing, demonstrating the compound's potential for forming stable crystalline structures (J. Jasinski et al., 2009).

Chemical Reactions and Properties

Chemical properties are largely defined by the functional groups present in the compound. The presence of difluorophenyl and piperidine groups suggests reactivity typical of aromatic halides and secondary amines, respectively. These groups participate in various reactions, including nucleophilic substitution and amine alkylation, contributing to the compound's versatility in synthetic chemistry.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline form can be inferred from the molecular structure and intermolecular interactions. For instance, the extensive hydrogen bonding observed in crystal structures suggests a high melting point and low solubility in non-polar solvents. The difluorophenyl groups contribute to the compound's density and refractive index, indicative of its physical behavior in different chemical environments.

Chemical Properties Analysis

The chemical behavior of “this compound” includes its reactivity towards electrophiles and nucleophiles, influenced by the electron-withdrawing fluorine atoms and the electron-donating piperidine nitrogen. This balance of electronic effects enables the compound to participate in a wide range of chemical reactions, including organometallic coupling and hydrogenation processes.

References

科学的研究の応用

Gastric Antisecretory Agents : One study explored derivatives of piperidines as potential gastric antisecretory agents, which could be beneficial in treating peptic ulcer disease. Modifications to the piperidine structure were investigated to reduce anticholinergic activity while maintaining gastric antisecretory properties (Scott et al., 1983).

Metabolic Activity in Obese Rats : Another research focused on the metabolic activity of a piperidine derivative in obese rats. The compound showed potential in reducing food intake and weight gain, indicating its possible use in obesity treatment (Massicot et al., 1985).

Molecular Structure Analysis : The crystal and molecular structure of a related piperidine compound, 4-piperidinecarboxylic acid hydrochloride, was characterized using X-ray diffraction and other analytical methods, contributing to the understanding of piperidine derivatives' molecular properties (Szafran et al., 2007).

Corrosion Inhibition : Piperidine and its derivatives were studied for their effectiveness in inhibiting the corrosion of copper in sulfuric acid. This research is significant in the field of corrosion science, as it provides insights into the protective properties of these compounds (Sankarapapavinasam et al., 1991).

Feeding Behavior and Toxicity : The effects of a piperidine derivative on feeding behavior, toxicity, and neuropsychopharmacology were evaluated, indicating its potential as a non-amphetamine substance with low toxicity that influences satiety (Massicot et al., 1984).

Synthesis for Metabolic Studies : A study focused on synthesizing a neuroleptic agent using piperidine for use in metabolic studies, highlighting the compound's significance in pharmacological research (Nakatsuka et al., 1981).

Donor−Acceptor Interactions : Research was conducted on piperidine derivatives to understand their donor−acceptor interactions, which are crucial in the development of organometallic compounds (McAdam et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

特性

IUPAC Name |

4-[(2,3-difluorophenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N.ClH/c13-11-3-1-2-10(12(11)14)8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIBVUJUXJPKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=C(C(=CC=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)

![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)